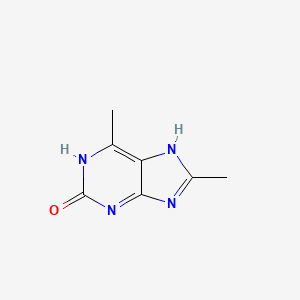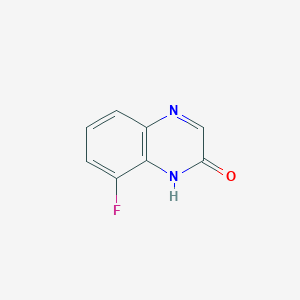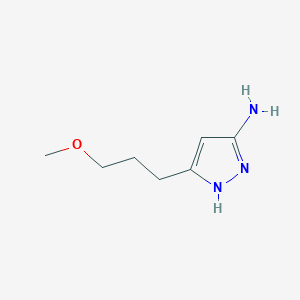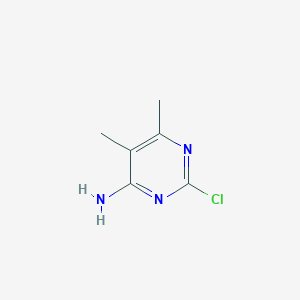
6,8-Dimethyl-1H-purin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dimethyl-1H-purin-2(3H)-one is a purine derivative with a molecular formula of C7H8N4O. This compound is part of the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in biochemistry, particularly in the structure of DNA and RNA, where they form the building blocks of the genetic code.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-1H-purin-2(3H)-one typically involves the alkylation of purine derivatives. One common method includes the reaction of 6-methylpurine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
6,8-Dimethyl-1H-purin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions, often in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
科学的研究の応用
6,8-Dimethyl-1H-purin-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studies on purine metabolism and its role in cellular processes often involve this compound.
Medicine: Research into potential therapeutic agents for diseases such as cancer and viral infections includes investigations of purine derivatives.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6,8-Dimethyl-1H-purin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It can inhibit or activate these enzymes, leading to changes in cellular processes. The pathways involved include nucleotide synthesis and degradation, which are crucial for DNA and RNA synthesis.
類似化合物との比較
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in DNA and RNA.
Caffeine: A stimulant that is also a purine derivative.
Uniqueness
6,8-Dimethyl-1H-purin-2(3H)-one is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This methylation can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H8N4O |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
6,8-dimethyl-1,7-dihydropurin-2-one |
InChI |
InChI=1S/C7H8N4O/c1-3-5-6(10-4(2)9-5)11-7(12)8-3/h1-2H3,(H2,8,9,10,11,12) |
InChIキー |
RSFAWEORRXJPGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC(=O)N1)N=C(N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(5S,6S)-6-Aminospiro[4.4]nonan-1-one](/img/structure/B15072065.png)
![7-Methyl-7-azaspiro[3.5]nonan-1-amine](/img/structure/B15072066.png)

![1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15072093.png)

![5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15072102.png)
![4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B15072108.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI)](/img/structure/B15072109.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B15072116.png)
![2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one](/img/structure/B15072122.png)
![3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B15072123.png)
